molecular formula C22H23N3O2 B5194213 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate

1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate

Cat. No. B5194213
M. Wt: 361.4 g/mol
InChI Key: NNKXMJOSHGUULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate, also known as Pictilisib, is a selective inhibitor of phosphatidylinositol-3-kinase (PI3K) that has been extensively studied for its potential applications in cancer treatment. PI3K is a key signaling protein that plays a critical role in cell growth and survival, and its dysregulation has been implicated in the development and progression of many different types of cancer.

Scientific Research Applications

1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been extensively studied for its potential applications in cancer treatment, particularly in combination with other targeted therapies. It has been shown to have activity against a wide range of cancer cell lines, including breast, lung, ovarian, and prostate cancer. In preclinical studies, 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been shown to enhance the efficacy of other targeted therapies, such as anti-HER2 agents and MEK inhibitors. Clinical trials have also shown promising results, with 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate demonstrating activity in patients with advanced breast cancer and other solid tumors.

Mechanism of Action

1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate selectively inhibits the PI3K pathway by binding to the p110α subunit of the enzyme, which is frequently mutated or overexpressed in cancer cells. This results in the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which are involved in cell growth, survival, and metabolism. By blocking these pathways, 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects
1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the PI3K pathway, it has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to increased sensitivity to chemotherapy and radiation therapy. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors, thereby reducing tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate for lab experiments is its selectivity for the p110α subunit of PI3K, which makes it a useful tool for studying the role of this pathway in cancer cells. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of other PI3K isoforms or downstream signaling pathways. Additionally, its relatively short half-life and low solubility can make it difficult to administer in vivo, and its toxicity profile may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate and its applications in cancer treatment. One area of interest is the development of combination therapies that target multiple signaling pathways, such as the PI3K and MAPK pathways, to overcome resistance and improve efficacy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate and other targeted therapies. Finally, there is ongoing research into the development of more potent and selective PI3K inhibitors that may have improved efficacy and safety profiles compared to current agents.

Synthesis Methods

The synthesis of 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate involves several steps, starting with the reaction of 4-chloroisoquinoline with 2-phenoxyethylamine to form 1-(2-phenoxyethyl)-4-chloroisoquinoline. This compound is then reacted with piperazine to produce 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline, which is finally treated with trifluoroacetic acid to yield the trifluoroacetate salt of 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate. The overall yield of this process is around 25%, and the purity of the final product is typically greater than 99%.

properties

IUPAC Name

isoquinolin-1-yl-[4-(2-phenoxyethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-22(21-20-9-5-4-6-18(20)10-11-23-21)25-14-12-24(13-15-25)16-17-27-19-7-2-1-3-8-19/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKXMJOSHGUULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)C(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.